Molecular weight and formula of 3-(Pyridin-4-yl)butanoic acid HCl
Molecular weight and formula of 3-(Pyridin-4-yl)butanoic acid HCl
An In-Depth Technical Guide to 3-(Pyridin-4-yl)butanoic acid Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)butanoic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridine-based scaffolds are integral to numerous FDA-approved pharmaceuticals, valued for their ability to engage in biologically relevant interactions and serve as versatile synthetic platforms.[1][2] This document delineates the core molecular characteristics, proposes a detailed synthetic and purification workflow, outlines robust analytical characterization methodologies, and discusses potential applications in drug discovery. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this valuable molecule.
The Strategic Importance of Pyridine Scaffolds in Drug Discovery
The pyridine ring is one of the most prevalent N-heterocyclic structures in the landscape of pharmaceuticals.[2][3] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts unique physicochemical properties. It acts as a hydrogen bond acceptor, can be protonated to improve aqueous solubility, and alters the electronic distribution of the ring, making it a privileged scaffold in drug design.[3] This influences the molecule's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target binding.
Compounds incorporating a pyridine nucleus are found in a wide array of therapeutic agents, from antituberculars like isoniazid to anticancer drugs such as abiraterone acetate.[2] The addition of a carboxylic acid functional group, as seen in 3-(Pyridin-4-yl)butanoic acid, further enhances the molecule's potential by providing a key site for ionic interactions with biological targets or for derivatization to create esters and amides, thus serving as a versatile building block for more complex molecular architectures.[1][3]
Core Molecular Profile of 3-(Pyridin-4-yl)butanoic acid HCl
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research.
Chemical Identity and Structure
The hydrochloride salt form is typically preferred for its improved stability and handling characteristics compared to the free base.
| Identifier | Value | Source |
| Compound Name | 3-(Pyridin-4-yl)butanoic acid hydrochloride | PubChem |
| Molecular Formula (Free Base) | C₉H₁₁NO₂ | [4] |
| Molecular Weight (Free Base) | 165.19 g/mol | [5] |
| Molecular Formula (HCl Salt) | C₉H₁₂ClNO₂ | Calculated |
| Molecular Weight (HCl Salt) | 201.65 g/mol | Calculated |
| Canonical SMILES | CC(CC(=O)O)C1=CC=NC=C1 | [4] |
| InChIKey (Free Base) | KYSQGRVBIOODEO-UHFFFAOYSA-N | [4] |
The relationship between the free base and its hydrochloride salt is a simple acid-base reaction, critical for its purification and application.
Caption: Acid-base equilibrium of the target compound.
Calculated Physicochemical Properties
Predicted properties provide initial guidance for experimental design, such as solvent selection for reactions and purification.
| Property | Value | Source |
| XLogP (Predicted) | 0.9 | [4] |
| Monoisotopic Mass (Free Base) | 165.07898 Da | [4] |
| Hydrogen Bond Donor Count | 1 (from COOH) | PubChem |
| Hydrogen Bond Acceptor Count | 3 (from N, C=O) | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Purification Strategy
While no direct, peer-reviewed synthesis for 3-(Pyridin-4-yl)butanoic acid is readily available in the literature, a robust synthetic route can be proposed based on established organic chemistry principles and analogous transformations reported for related compounds.[6]
Proposed Synthetic Workflow
The overall strategy involves the synthesis of the free base ester, followed by hydrolysis and subsequent conversion to the stable hydrochloride salt. This multi-step process allows for purification at intermediate stages, ensuring high final purity.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis and Hydrolysis
This protocol is a representative example. Researchers should optimize conditions based on their specific starting materials.
-
Ester Formation: The synthesis would likely begin with a conjugate addition of a suitable pyridine-containing nucleophile to an α,β-unsaturated ester like ethyl crotonate, or via a coupling reaction.
-
Acid-Catalyzed Hydrolysis (Adapted from similar procedures[6]):
-
To the crude ester intermediate, add a mixture of glacial acetic acid (e.g., 5 volumes) and concentrated hydrochloric acid (e.g., 2 volumes).
-
Rationale: Using a strong acid like HCl in a compatible organic acid solvent ensures complete hydrolysis of the ester to the carboxylic acid. The excess HCl also protonates the pyridine ring.
-
Heat the reaction mixture at reflux (approx. 100-110 °C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude hydrochloride salt.
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Detailed Experimental Protocol: Purification and Isolation
-
Crude Product Isolation:
-
The residue from the hydrolysis step is triturated with a suitable anti-solvent, such as diethyl ether or ethyl acetate, to precipitate the crude hydrochloride salt.
-
Rationale: The ionic salt is generally insoluble in nonpolar organic solvents, allowing for separation from uncharged organic impurities.
-
The solid is collected by vacuum filtration and washed with the anti-solvent.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot polar solvent, such as methanol, ethanol, or an ethanol/water mixture.
-
Rationale: Recrystallization is a powerful purification technique for crystalline solids. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization and Quality Control
A panel of orthogonal analytical techniques is essential to confirm the structure and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a highly deshielded, often broad singlet between 10-12 ppm, which is characteristic of the carboxylic acid proton.[7] Protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), and the aliphatic protons of the butanoic acid chain will be found in the 1-3 ppm range. The signal for the N-H proton of the pyridinium hydrochloride may also be visible, often as a broad peak.
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¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (170-180 ppm). Aromatic carbons of the pyridine ring will be in the 120-150 ppm range, with the aliphatic carbons appearing upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
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A very broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[7]
-
A strong C=O (carbonyl) stretching band should appear around 1710-1740 cm⁻¹.[6]
-
C=N and C=C stretching vibrations from the pyridine ring will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 166.086.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Broad singlet at 10-12 ppm; aromatic signals at 7-9 ppm. | Confirms carboxylic acid proton and pyridine ring structure.[7] |
| IR | Broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹). | Confirms presence of carboxylic acid functional group.[6][7] |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 166.086. | Confirms the molecular weight of the free base.[4] |
| Purity (HPLC) | >95% (typical target). | Quantifies the purity of the final compound. |
Applications in Research and Drug Development
3-(Pyridin-4-yl)butanoic acid HCl is not just a molecule, but a tool for innovation.
-
Versatile Building Block: The dual functionality of the pyridine ring and the carboxylic acid makes this compound an ideal starting point for library synthesis. The carboxylic acid can be converted to amides, esters, or other functional groups, while the pyridine ring can participate in various coupling reactions if further functionalized.[1]
-
GABA Analogues & CNS Research: The butanoic acid moiety is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6] This structural similarity suggests potential applications in the development of novel CNS-active agents, where the pyridine ring can be used to modulate properties like blood-brain barrier penetration and target receptor affinity.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key pharmacophoric features (hydrogen bond donor/acceptor, aromatic ring), it is an excellent candidate for FBDD screening campaigns to identify initial hits against novel protein targets.
Handling, Storage, and Safety
-
Handling: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be treated as a potential irritant.
-
Storage: The hydrochloride salt is expected to be a stable, crystalline solid. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.[8]
Conclusion
3-(Pyridin-4-yl)butanoic acid hydrochloride represents a strategically important chemical entity for researchers in the pharmaceutical sciences. Its structure embodies the advantageous features of the pyridine scaffold combined with the versatile reactivity of a carboxylic acid. This guide provides the foundational knowledge—from molecular properties and a reasoned synthetic approach to robust analytical validation—necessary for its effective integration into drug discovery and development programs. By understanding the causality behind the protocols, scientists can better troubleshoot, optimize, and innovate in their research endeavors.
References
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Islam, M. R., et al. (2021). Synthesis of 4-(3-aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37-47. Available from: [Link]
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Schmalz, H.-G. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 79(3), 535-545. Available from: [Link]
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